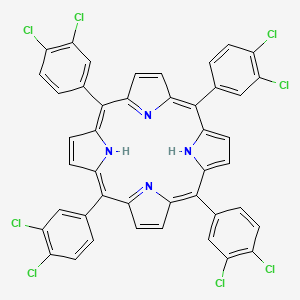
meso-Tetra (2,6-dichlorophenyl) porphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
meso-Tetra (2,6-dichlorophenyl) porphine: is a synthetic porphyrin compound with the molecular formula C44H22Cl8N4 and a molecular weight of 890.32 g/mol . This compound is known for its unique structure, which includes four 2,6-dichlorophenyl groups attached to the meso positions of the porphine ring. Porphyrins, including this compound, are macrocyclic compounds that play crucial roles in various biological and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra (2,6-dichlorophenyl) porphine typically involves the condensation of pyrrole with 2,6-dichlorobenzaldehyde under acidic conditions. The reaction is carried out in the presence of a catalyst, such as trifluoroacetic acid, and the product is purified through chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions: meso-Tetra (2,6-dichlorophenyl) porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxoporphyrins.
Reduction: Reduction reactions can convert the porphine to its reduced forms.
Substitution: Halogen atoms in the 2,6-dichlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and Grignard reagents facilitate substitution reactions.
Major Products:
Oxidation: Oxoporphyrins and other oxidized derivatives.
Reduction: Reduced porphine derivatives.
Substitution: Substituted porphyrins with various functional groups.
科学的研究の応用
meso-Tetra (2,6-dichlorophenyl) porphine has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and epoxidation.
Biology: Studied for its potential in photodynamic therapy due to its ability to generate singlet oxygen.
Medicine: Investigated for its role in drug delivery systems and as a photosensitizer in cancer treatment.
Industry: Utilized in the development of sensors and imaging agents for detecting oxygen and other analytes.
作用機序
The mechanism of action of meso-Tetra (2,6-dichlorophenyl) porphine involves its ability to generate reactive oxygen species (ROS) upon exposure to light. This property makes it an effective photosensitizer in photodynamic therapy. The compound interacts with molecular oxygen to produce singlet oxygen, which can induce cell death in targeted tissues. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, leading to oxidative damage and apoptosis .
類似化合物との比較
meso-Tetraphenylporphyrin (TPP): Lacks the chlorine substituents, making it less reactive in certain applications.
meso-Tetrakis(pentafluorophenyl)porphyrin (TFPP): Contains fluorine atoms, which enhance its electron-withdrawing properties.
meso-Tetra(2,4,6-trimethylphenyl)porphine: Features methyl groups, affecting its steric and electronic properties.
Uniqueness: meso-Tetra (2,6-dichlorophenyl) porphine is unique due to the presence of chlorine atoms, which influence its reactivity and stability. The dichlorophenyl groups enhance its ability to participate in various chemical reactions and improve its efficacy as a photosensitizer .
特性
CAS番号 |
32350-86-0 |
|---|---|
分子式 |
C44H22Cl8N4 |
分子量 |
890.3 g/mol |
IUPAC名 |
5,10,15,20-tetrakis(3,4-dichlorophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H22Cl8N4/c45-25-5-1-21(17-29(25)49)41-33-9-11-35(53-33)42(22-2-6-26(46)30(50)18-22)37-13-15-39(55-37)44(24-4-8-28(48)32(52)20-24)40-16-14-38(56-40)43(36-12-10-34(41)54-36)23-3-7-27(47)31(51)19-23/h1-20,53,56H |
InChIキー |
GEGKKLOCNBPZOG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=C(C=C7)Cl)Cl)C8=CC(=C(C=C8)Cl)Cl)C=C4)C9=CC(=C(C=C9)Cl)Cl)N3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12336656.png)
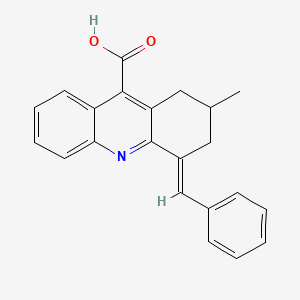

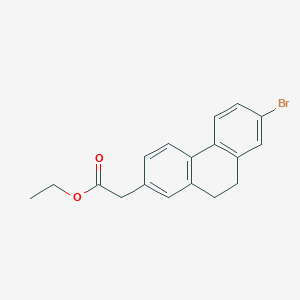
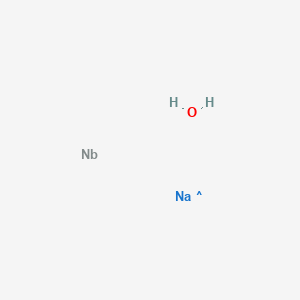

![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone dihydrochloride](/img/structure/B12336673.png)

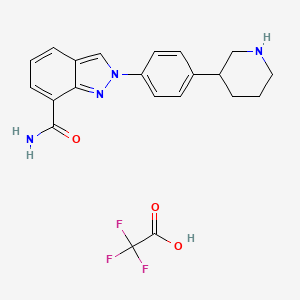
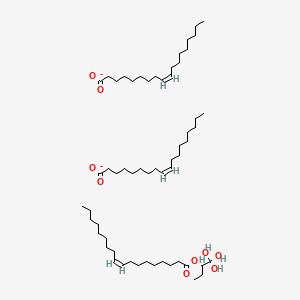
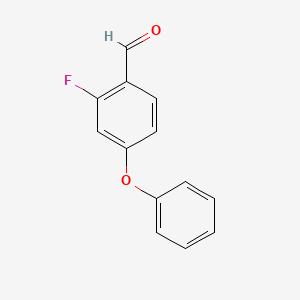
![(2Z)-2-[(E)-3-(2-tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate](/img/structure/B12336716.png)
![Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI)](/img/structure/B12336720.png)
![dioxo-bis[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)but-1-enoxy]molybdenum](/img/structure/B12336723.png)
